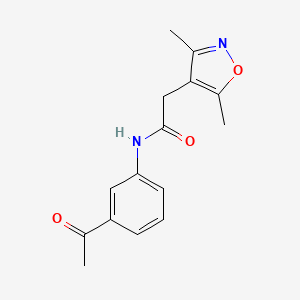

N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Description

N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole core linked to a 3-acetylphenyl group via an acetamide bridge.

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C15H16N2O3/c1-9-14(11(3)20-17-9)8-15(19)16-13-6-4-5-12(7-13)10(2)18/h4-7H,8H2,1-3H3,(H,16,19) |

InChI Key |

CIVXVCKSWHMLOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC(=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

Acetylation of Phenyl Group: The phenyl group can be acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid.

Coupling Reaction: The final step involves coupling the acetylphenyl group with the oxazole derivative through an amide bond formation, which can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the oxazole ring.

Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenyl or oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis and in the development of new synthetic methodologies.

Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.

Industry: Use in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in the heterocyclic core, substituents on the acetamide nitrogen, and appended functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Physicochemical Implications

Heterocyclic Core :

- Substituent Effects: 3-Acetylphenyl (Target compound): The acetyl group introduces polarity, improving water solubility compared to purely aromatic substituents. Indole (): Enables hydrogen bonding and π-π interactions, useful for targeting serotonin receptors or kinases.

Physicochemical Properties :

Biological Activity

N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and comparative analysis with similar compounds.

Research indicates that the oxazole ring in this compound may enhance its interaction with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing pharmacological properties. Current studies focus on how this compound binds to specific targets and influences various biological pathways.

Pharmacological Studies

Preliminary studies have shown that compounds with similar structures exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The following table summarizes some key findings from recent research:

| Study | Biological Activity | IC50 Value (µg/mL) | Cell Line |

|---|---|---|---|

| Study A | Anticancer | 23.42 | MCF-7 |

| Study B | Antimicrobial | 19.68 | E. coli |

| Study C | Anti-inflammatory | 15.00 | RAW 264.7 |

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other acetamide derivatives and oxazole-containing compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| N-(3-acetylphenyl)acetamide | Lacks oxazole ring | Different reactivity and biological properties |

| 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | Lacks acetylphenyl group | Affects reactivity and applications |

| N-(4-acetylaniline) | Different aromatic substitution | Varies in biological activity |

The presence of both the acetylphenyl and oxazole moieties in this compound imparts unique chemical properties that distinguish it from other similar compounds.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB231.

- Antimicrobial Properties : The compound showed significant antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus.

- Anti-inflammatory Effects : Research indicated that the compound could inhibit pro-inflammatory cytokines in RAW 264.7 macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.